

An In-depth Technical Guide to Sodium Pyrosulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium pyrosulfate*

Cat. No.: *B7821492*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

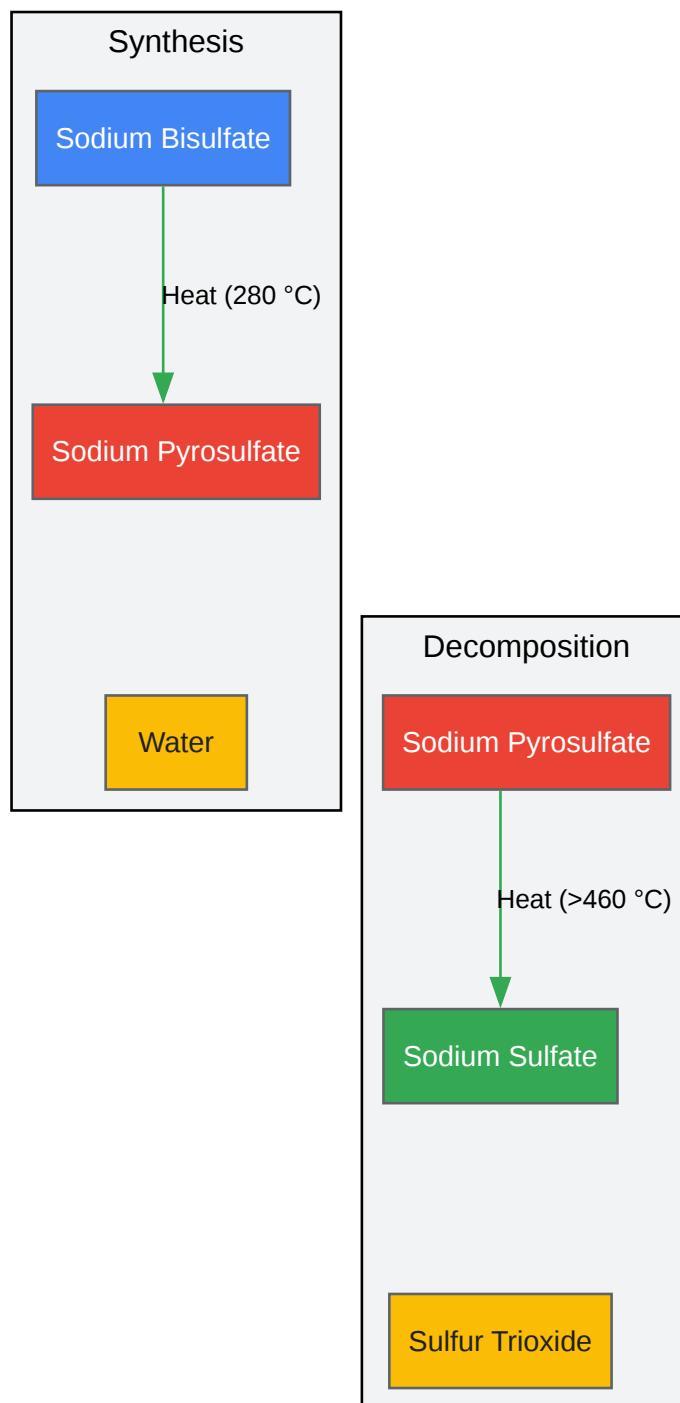
Core Identification and Properties

IUPAC Name: Disodium disulfate[1]

CAS Number: 13870-29-6[1]

Physicochemical Properties

Sodium pyrosulfate, also known as disodium disulfate, is an inorganic salt with the chemical formula $\text{Na}_2\text{S}_2\text{O}_7$.^[1] It is a colorless, translucent crystalline solid that is hygroscopic, readily absorbing moisture from the air.^[2] Upon contact with water, it hydrolyzes to form sodium bisulfate, creating an acidic solution.^{[1][2]}


The key quantitative properties of **sodium pyrosulfate** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	$\text{Na}_2\text{S}_2\text{O}_7$	[1] [3]
Molar Mass	222.12 g/mol	[1]
Appearance	Translucent white crystals/powder	[1]
Density	2.658 g/cm ³	[1]
Melting Point	400.9 °C (753.6 °F; 674.0 K)	[1]
Boiling Point	Decomposes at 460 °C (860 °F; 733 K)	[1]
Solubility in Water	Hydrolyzes	[1]

Chemical Synthesis and Decomposition

Sodium pyrosulfate is synthesized through the controlled thermal dehydration of sodium bisulfate (NaHSO_4). When heated, two moles of sodium bisulfate condense to form one mole of **sodium pyrosulfate** and one mole of water. Further heating to temperatures above 460 °C will cause **sodium pyrosulfate** to decompose into sodium sulfate (Na_2SO_4) and sulfur trioxide (SO_3).[\[1\]](#)

The synthesis and decomposition pathway of **sodium pyrosulfate** is a key logical relationship for understanding its chemical behavior and applications.

[Click to download full resolution via product page](#)**Synthesis and Decomposition of Sodium Pyrosulfate.**

Applications in Research and Development

Analytical Chemistry: Sample Dissolution by Fusion

The primary application of **sodium pyrosulfate** in a research setting is as an acidic flux for the dissolution of refractory materials prior to quantitative analysis.^{[1][4]} Many oxides, minerals, and alloys are insoluble in common acids but can be brought into solution by fusing them with a flux like **sodium pyrosulfate** at high temperatures. The molten pyrosulfate acts as a powerful solvent, breaking down the sample matrix.

While a universally standardized protocol does not exist, the following provides a detailed methodology for a typical **sodium pyrosulfate** fusion.

Experimental Protocol: Sample Fusion with **Sodium Pyrosulfate**

Objective: To dissolve a refractory oxide sample for subsequent elemental analysis (e.g., by ICP-OES or AAS).

Materials:

- **Sodium pyrosulfate** ($\text{Na}_2\text{S}_2\text{O}_7$), anhydrous powder
- Finely powdered refractory sample (e.g., Al_2O_3 , TiO_2)
- Platinum or porcelain crucible
- Muffle furnace
- Hot plate
- Dilute sulfuric acid (e.g., 10% v/v)
- Deionized water
- Standard laboratory safety equipment (safety glasses, heat-resistant gloves, fume hood)

Procedure:

- Sample Preparation: Accurately weigh approximately 0.2 g of the finely powdered refractory sample into a clean, dry platinum or porcelain crucible.
- Flux Addition: Add approximately 2 g of anhydrous **sodium pyrosulfate** to the crucible. The ratio of flux to sample is typically 10:1, but may be adjusted depending on the sample matrix.
- Mixing: Thoroughly mix the sample and the flux within the crucible using a platinum or glass stirring rod.
- Initial Heating: Place the crucible in a muffle furnace. Gradually heat the crucible to approximately 400 °C. The mixture will begin to melt and effervesce as water vapor and other gases are released.
- Fusion: Once the initial reaction has subsided, increase the furnace temperature to 600-700 °C. Maintain this temperature for 15-30 minutes, or until a clear, quiescent melt is obtained. Occasionally swirl the crucible gently using tongs to ensure complete mixing and reaction.
- Cooling: Carefully remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should be a glassy, homogeneous mass.
- Dissolution of the Melt: Place the crucible in a beaker containing approximately 100 mL of deionized water or dilute sulfuric acid. Gently heat the beaker on a hot plate to facilitate the dissolution of the melt. The solidified mass will slowly dissolve to form a clear solution.
- Sample Analysis: Once the melt is completely dissolved, the resulting solution can be quantitatively transferred to a volumetric flask and diluted to a known volume for analysis by the chosen analytical technique.

Relevance to Drug Development and Pharmaceutical Analysis

While **sodium pyrosulfate** itself is not a common pharmaceutical ingredient, its utility in analytical chemistry is relevant to the drug development process. The fusion method described above can be employed for the elemental analysis of inorganic impurities in drug substances or excipients, which is a critical aspect of pharmaceutical quality control.

It is important to distinguish **sodium pyrosulfate** ($\text{Na}_2\text{S}_2\text{O}_7$) from the similarly named sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$), also known as sodium pyrosulfite. Sodium metabisulfite is widely used in the pharmaceutical industry as an antioxidant and preservative in various formulations, including injectable drugs, to prevent the oxidation of active pharmaceutical ingredients such as epinephrine.^{[5][6]}

Safety and Handling

Sodium pyrosulfate is a corrosive substance due to its hydrolysis to sulfuric acid upon contact with moisture.^[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated area or a fume hood, especially when heating, as it can release sulfur trioxide upon decomposition.^[4] Store **sodium pyrosulfate** in a tightly sealed container in a cool, dry place to prevent absorption of atmospheric moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium pyrosulfate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Cas 13870-29-6,Sodium pyrosulfate | lookchem [lookchem.com]
- 4. Sodium pyrosulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. 13870-29-6 CAS MSDS (Sodium pyrosulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis routes of Sodium pyrosulfate [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium Pyrosulfate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7821492#sodium-pyrosulfate-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com